Fructose 6-(Calcium Phosphate) Exhibits Reduced Catalytic Efficiency in Phosphofructokinase Assays Relative to Magnesium Salt
In phosphofructokinase (PFK) enzymatic reactions, the divalent cation associated with fructose-6-phosphate influences catalytic efficiency. Divalent metal ions demonstrate a ranked order of enzyme substitution efficiency: Mn²⁺ > Mg²⁺ > Co²⁺ > Ca²⁺ [1]. Consequently, fructose 6-(calcium phosphate) yields lower PFK reaction velocities compared to fructose-6-phosphate magnesium salt under identical assay conditions. This differential activity is critical for experimental design where calcium-containing F6P preparations serve as negative controls or for investigating cation-dependent regulation.
| Evidence Dimension | Divalent cation-dependent catalytic efficiency in PFK assay |
|---|---|
| Target Compound Data | Ca²⁺: lowest relative efficiency in series (position 4 of 4) |
| Comparator Or Baseline | Mn²⁺ (highest efficiency) > Mg²⁺ > Co²⁺ > Ca²⁺ (lowest efficiency) |
| Quantified Difference | Rank order difference; Ca²⁺ exhibits the least efficient enzyme substitution among divalent cations tested |
| Conditions | Phosphofructokinase enzyme assay with divalent metal ion substitution |
Why This Matters
Selection of fructose 6-(calcium phosphate) enables researchers to investigate cation-dependent PFK regulation or establish lower-activity baseline controls distinct from magnesium salt preparations.
- [1] Chungnam National University Library. Divalent metal ion substitution in phosphofructokinase: Mn²⁺ > Mg²⁺ > Co²⁺ > Ca²⁺ efficiency order. View Source
